5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine
CAS No.:
Cat. No.: VC18286169
Molecular Formula: C10H16BrNO
Molecular Weight: 246.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BrNO |
|---|---|
| Molecular Weight | 246.14 g/mol |
| IUPAC Name | 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
| Standard InChI | InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4,6,8H,5,7H2,1-3H3 |
| Standard InChI Key | WTVFMHHWYWRUCM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CCN(C=C1Br)OCC(C)C |
Introduction
Synthesis and Applications
The synthesis of pyridine derivatives often involves multi-step reactions, including nucleophilic substitution and cross-coupling reactions. For compounds like 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine, synthesis might involve the reaction of a pyridine precursor with a brominating agent and subsequent alkylation with a 2-methylpropoxy group.
Related Research Findings
While specific research on 5-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine is scarce, studies on related pyridine derivatives provide insights into their potential biological activities. For example, pyridine-based compounds have been explored for their anti-mycobacterial and anti-cancer properties .
Anti-Mycobacterial Activity
Pyrazolo[1,5-a]pyrimidines, which are structurally related to pyridines, have shown promise as anti-mycobacterial agents. These compounds can inhibit mycobacterial ATP synthase, highlighting the potential of pyridine derivatives in targeting similar biological pathways .
Anti-Cancer Activity
Certain pyridine derivatives have demonstrated cytotoxic activity against various cancer cell lines. The structure-activity relationship studies suggest that modifications to the pyridine ring can significantly impact their biological efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume